molecular formula C14H16BrN5O2S B2698349 5-Bromo-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380042-06-6

5-Bromo-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2698349
CAS No.: 2380042-06-6
M. Wt: 398.28
InChI Key: MGBLXDUINRIMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine: is a complex organic compound that features a bromopyrimidine moiety, a piperidine ring, and a thiadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common route includes:

    Formation of the Bromopyrimidine Moiety: Starting with a pyrimidine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Ring: The bromopyrimidine intermediate is then reacted with a piperidine derivative in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl-pyrimidine compound.

    Formation of the Thiadiazole Group: The final step involves the reaction of the piperidinyl-pyrimidine compound with a thiadiazole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the bromopyrimidine moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine atom of the bromopyrimidine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of piperidinone derivatives.

    Reduction: Formation of pyrimidine derivatives with reduced bromine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety may bind to specific sites on enzymes, inhibiting their activity, while the piperidine and thiadiazole groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(5-Chloropyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
  • [3-[(5-Fluoropyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone

Uniqueness

The presence of the bromine atom in 5-Bromo-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine distinguishes it from its chlorinated and fluorinated analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity and biological activity, making this compound unique in its class.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O2S/c1-9-12(23-19-18-9)13(21)20-4-2-3-10(7-20)8-22-14-16-5-11(15)6-17-14/h5-6,10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBLXDUINRIMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.